4-(4-Nitrophenyl)pyrimidin-2-amine
Overview
Description
4-(4-Nitrophenyl)pyrimidin-2-amine is an organic compound with the molecular formula C10H8N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a nitrophenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Mechanism of Action
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Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
4-(4-Nitrophenyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and function. This compound’s ability to inhibit enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell function. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the levels of specific proteins, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes or receptors. This binding can lead to inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling events. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, the compound may undergo chemical changes that affect its activity and efficacy. Studies have shown that it remains relatively stable under standard laboratory conditions, but prolonged exposure to light or extreme temperatures can lead to degradation. Additionally, long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful handling and storage of the compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. These findings are crucial for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its biochemical effects. Understanding these transport and distribution mechanisms is critical for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence cellular metabolism. These localization patterns are essential for understanding the compound’s mode of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)pyrimidin-2-amine typically involves the reaction of 4-nitroaniline with a pyrimidine derivative. One common method is the nucleophilic aromatic substitution reaction where 4-nitroaniline reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-(4-Aminophenyl)pyrimidin-2-amine.
Substitution: Various substituted pyrimidin-2-amines depending on the nucleophile used.
Oxidation: 4-(4-Nitrosophenyl)pyrimidin-2-amine or this compound.
Scientific Research Applications
4-(4-Nitrophenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminophenyl)pyrimidin-2-amine
- 4-(4-Nitrosophenyl)pyrimidin-2-amine
- 4-(4-Methylphenyl)pyrimidin-2-amine
Uniqueness
4-(4-Nitrophenyl)pyrimidin-2-amine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications. The nitro group also allows for further functionalization, enabling the synthesis of a wide range of derivatives with diverse chemical and biological properties.
Properties
IUPAC Name |
4-(4-nitrophenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16/h1-6H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFMGOCCUMHYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384982 | |
Record name | 4-(4-nitrophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99361-84-9 | |
Record name | 4-(4-nitrophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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